N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea
Description
N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea is a urea derivative characterized by an ethyl group on one nitrogen and a 2-(thiomorpholin-4-yl)ethyl substituent on the adjacent nitrogen. Thiomorpholine, a six-membered ring containing one sulfur and three nitrogen atoms, distinguishes this compound from morpholine-based analogs. The sulfur atom in thiomorpholine may enhance metabolic stability and influence electronic properties compared to oxygen-containing morpholine derivatives.
Properties
CAS No. |
88373-85-7 |
|---|---|
Molecular Formula |
C9H19N3OS |
Molecular Weight |
217.33 g/mol |
IUPAC Name |
1-ethyl-3-(2-thiomorpholin-4-ylethyl)urea |
InChI |
InChI=1S/C9H19N3OS/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13) |
InChI Key |
XPYWZLBLNAZARV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCCN1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA typically involves the reaction of ethyl isocyanate with 2-(thiomorpholin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage between the ethyl isocyanate and the amine group of 2-(thiomorpholin-4-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Antitumor Activity
N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea has shown promising antitumor properties. Research indicates that derivatives of urea compounds exhibit broad-spectrum antitumor activity. For instance, a study demonstrated that certain urea derivatives had GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines, including prostate and breast cancer cells. The compound's structure allows it to interact with specific biological targets, enhancing its therapeutic potential against tumors .
Case Study: Antiproliferative Effects
A recent investigation evaluated the antiproliferative effects of N-ethylurea derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that modifications to the urea structure could lead to increased cytotoxicity, with some derivatives showing IC50 values below 10 μM, suggesting strong potential for further development in cancer therapy .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies have shown that this compound exhibits significant effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be notably low, indicating potent antibacterial effects.
Data Table: Antibacterial Activity
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.03 - 0.06 |
| Streptococcus pyogenes | 0.06 - 0.12 |
| Haemophilus influenzae | 0.25 - 1 |
This table summarizes the antibacterial efficacy of this compound against key bacterial strains, highlighting its potential as a therapeutic agent in treating bacterial infections .
Antiinflammatory Effects
Research has also indicated that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, which play a crucial role in various inflammatory diseases.
Case Study: Inhibition of Cytokine Production
In a controlled experiment, cells treated with this compound showed a significant decrease in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential utility in managing inflammatory conditions such as rheumatoid arthritis and other autoimmune disorders .
Potential in Drug Development
The unique structural features of this compound make it a valuable candidate for drug development. Its ability to modulate biological pathways involved in tumor growth and bacterial resistance positions it as a versatile scaffold for designing new therapeutics.
Mechanism of Action
The mechanism of action of 3-ETHYL-1-[2-(THIOMORPHOLIN-4-YL)ETHYL]UREA involves its interaction with specific molecular targets. The thiomorpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The urea moiety may also play a role in binding to proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Similar Urea Derivatives
Substituent-Based Comparisons
Herbicidal Ureas
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea):
- Substituents: Dimethyl groups and a trifluoromethylphenyl moiety.
- Use: Herbicide (cotton crops).
- Properties: High lipophilicity due to the CF₃ group, enhancing soil adsorption and persistence .
- Contrast: The trifluoromethyl group in fluometuron increases environmental stability, whereas the thiomorpholinylethyl group in the target compound may improve solubility in polar solvents.
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea):
Pharmaceutical Ureas
- N-(3-Fluoro-4-methylphenyl)-N'-propylurea (CAS 198879-89-9): Substituents: Fluorinated aryl and propyl groups. Properties: Electrophilic fluorine may enhance binding to aromatic residues in target proteins. The propyl chain balances hydrophobicity .
Multi-Target Agent (N-Ethyl-N'-[4-(1-ethyl-4-{2-[4-(1-pyrrolidinylmethyl)phenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl}-1H-pyrazol-3-yl)phenyl]urea):
- Substituents: Complex pyrazole-pyrrolidine-pyridine scaffold.
- Use: Dual AuroraA/STK1 kinase inhibitor.
- Properties: High molecular weight (MW >500) may limit bioavailability but enhance target specificity .
- Contrast: The target compound’s simpler thiomorpholine-ethyl substituent could improve pharmacokinetic properties like membrane permeability.
Structural and Functional Data Table
Key Structural Insights
- Thiomorpholine vs. Morpholine : Thiomorpholine’s sulfur atom increases electron density and resistance to oxidative metabolism compared to morpholine’s oxygen .
- Ethyl vs. Bulkier Substituents : The ethyl group in the target compound may reduce steric hindrance, enhancing binding to compact active sites compared to bulky aryl groups in herbicidal ureas .
- Sulfur vs. Halogens : Unlike fluorine in CAS 198879-89-9, sulfur’s polarizability could facilitate interactions with cysteine residues or metal ions in biological targets .
Biological Activity
N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse sources.
Chemical Structure and Synthesis
This compound features a urea functional group linked to a thiomorpholine moiety. The synthesis typically involves the reaction of thiomorpholine derivatives with ethyl isocyanate, leading to the formation of the urea linkage. This process can be optimized through various organic synthesis techniques, including solvent choice and reaction conditions.
Biological Properties
Research indicates that compounds with urea and thiomorpholine structures exhibit a broad spectrum of biological activities:
- Anticancer Activity : Studies have shown that similar thiourea compounds can inhibit cancer cell proliferation. For example, certain (thio)ureas demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., GI50 values ranging from 1.7 to 28.7 μM across different cancer types) .
- Antimicrobial Properties : Compounds in this category have exhibited antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often fall within low micromolar ranges, suggesting strong efficacy .
- Enzyme Inhibition : this compound may act as an inhibitor of key enzymes involved in disease progression, including those related to cancer metabolism and bacterial DNA replication .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds due to the presence of NH groups in the urea structure. This characteristic allows for effective interactions with target biomolecules, facilitating inhibition of enzymatic activities and disruption of cellular processes.
Case Studies
Several studies have highlighted the efficacy of thiourea derivatives:
- Anticancer Studies : A study on a structurally similar compound demonstrated selective cytotoxicity against non-small cell lung cancer cells, with specific GI50 values indicating effectiveness at low concentrations .
- Antimicrobial Efficacy : Research indicated that certain thiourea derivatives displayed MIC values as low as 0.03 μg/mL against S. aureus, showcasing their potential as antibacterial agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
